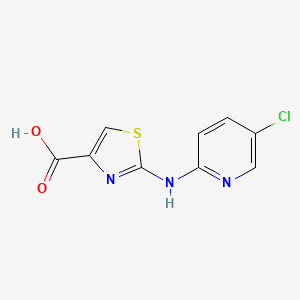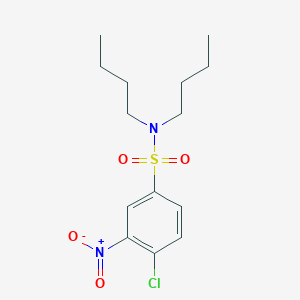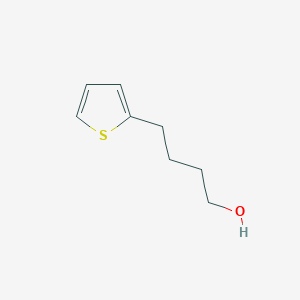
2-fluoro-4-(5-pentyl-1,3,2-dioxaborinan-2-yl)benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-4-(5-pentyl-1,3,2-dioxaborinan-2-yl)benzoic acid is a chemical compound with the molecular formula C15H20BFO4 It is a derivative of benzoic acid, featuring a fluorine atom and a dioxaborinan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-(5-pentyl-1,3,2-dioxaborinan-2-yl)benzoic acid typically involves the reaction of 2-fluorobenzoic acid with a boronic ester. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and more efficient catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
化学反応の分析
Types of Reactions
2-fluoro-4-(5-pentyl-1,3,2-dioxaborinan-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzoic acid derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
2-fluoro-4-(5-pentyl-1,3,2-dioxaborinan-2-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-fluoro-4-(5-pentyl-1,3,2-dioxaborinan-2-yl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and dioxaborinan ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid
- 3-(1,3,2-dioxaborinan-2-yl)benzoic acid
Uniqueness
2-fluoro-4-(5-pentyl-1,3,2-dioxaborinan-2-yl)benzoic acid is unique due to its specific combination of a fluorine atom and a dioxaborinan ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
120153-11-9 |
|---|---|
分子式 |
C15H20BFO4 |
分子量 |
294.13 g/mol |
IUPAC名 |
2-fluoro-4-(5-pentyl-1,3,2-dioxaborinan-2-yl)benzoic acid |
InChI |
InChI=1S/C15H20BFO4/c1-2-3-4-5-11-9-20-16(21-10-11)12-6-7-13(15(18)19)14(17)8-12/h6-8,11H,2-5,9-10H2,1H3,(H,18,19) |
InChIキー |
YXPKKZZEUFHAOH-UHFFFAOYSA-N |
正規SMILES |
B1(OCC(CO1)CCCCC)C2=CC(=C(C=C2)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,4-Triazolo[4,3-b]pyridazin-3(2H)-one, 7,8-bis(4-chlorophenyl)-2-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B8772479.png)





![3,4-Dichlorofuro[2,3-b]quinoline](/img/structure/B8772527.png)
![1,2,4-Oxadiazole-3-methanamine, 5-[1-(phenylmethyl)-1H-indazol-3-yl]-](/img/structure/B8772533.png)





![[2,3'-Bipyridine]-6'-carboxylic acid dihydrochloride](/img/structure/B8772571.png)
